molecular formula C6H2BrCl3 B098843 2-Bromo-1,3,5-trichlorobenzene CAS No. 19393-96-5

2-Bromo-1,3,5-trichlorobenzene

Cat. No.: B098843
CAS No.: 19393-96-5
M. Wt: 260.3 g/mol
InChI Key: BAPPAFMEUDJAQI-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-trichlorobenzene is an organohalogen compound with the molecular formula C6H2BrCl3. It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms and one by a bromine atom. This compound is known for its use in various chemical synthesis processes and as an intermediate in the production of other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,5-trichlorobenzene typically involves the bromination of 1,3,5-trichlorobenzene. The reaction is carried out using bromine or N-bromosuccinamide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3,5-trichlorobenzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. These reactions include further halogenation, nitration, and sulfonation .

Common Reagents and Conditions:

    Halogenation: Uses halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

    Nitration: Uses a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: Uses concentrated sulfuric acid or oleum.

Major Products:

Scientific Research Applications

2-Bromo-1,3,5-trichlorobenzene is used extensively in scientific research due to its reactivity and stability. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Bromo-1,3,5-trichlorobenzene involves electrophilic aromatic substitution. The electron-withdrawing nature of the bromine and chlorine atoms makes the benzene ring more susceptible to attack by electrophiles. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Comparison: 2-Bromo-1,3,5-trichlorobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 1,3,5-trichlorobenzene, the presence of a bromine atom introduces additional reactivity, making it a valuable intermediate in various chemical syntheses. The position of the bromine atom also affects the compound’s physical properties and its behavior in chemical reactions .

Properties

IUPAC Name

2-bromo-1,3,5-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPPAFMEUDJAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941086
Record name 2-Bromo-1,3,5-trichlorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19393-96-5
Record name 2-Bromo-1,3,5-trichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19393-96-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,4,6-trichlorobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1,3,5-trichlorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,3,5-trichlorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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